KRL74

HIV-1 budding Protein-protein interaction inhibitors Cyclic peptide optimization

KRL74 is the mature peptide tool for dissecting HIV-1 budding. It specifically blocks the p6/UEV protein-protein interface (Kd=11.9 µM, biochemical IC50=6.17 µM), achieving an IC50 of ~2 µM in cellular VLP assays—over 25-fold more potent than tenatoprazole. Its intrinsic cell permeability enables direct addition to culture media, eliminating delivery vehicles. As a well-characterized benchmark, KRL74 is essential for validating p6/UEV assays, differentiating PTAP-binding from ubiquitin-binding roles in the ESCRT pathway, and benchmarking cyclic peptide optimization campaigns. Choose KRL74 for definitive, concentration-dependent inhibition of viral egress.

Molecular Formula C50H61ClN10O9
Molecular Weight 981.5 g/mol
Cat. No. B15565597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRL74
Molecular FormulaC50H61ClN10O9
Molecular Weight981.5 g/mol
Structural Identifiers
InChIInChI=1S/C50H61ClN10O9/c1-6-27(4)43-50(70)58-37(19-29-15-17-32(51)18-16-29)47(67)57-39(21-31-23-53-36-14-10-8-12-34(31)36)46(66)55-28(5)44(64)60-42(26(2)3)49(69)59-40(25-62)45(65)54-24-41(63)56-38(48(68)61-43)20-30-22-52-35-13-9-7-11-33(30)35/h7-18,22-23,26-28,37-40,42-43,52-53,62H,6,19-21,24-25H2,1-5H3,(H,54,65)(H,55,66)(H,56,63)(H,57,67)(H,58,70)(H,59,69)(H,60,64)(H,61,68)/t27-,28-,37-,38-,39-,40-,42-,43-/m0/s1
InChIKeyLOGLGRQEQMNTCW-KBRUPHJGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KRL74 Procurement Guide: A Cyclic Peptide Inhibitor of the HIV-1 p6/TSG101 UEV Interaction


KRL74 (CAS 2423969-43-9) is a cyclic octapeptide inhibitor that disrupts the protein-protein interaction between the HIV-1 Gag p6 domain and the UEV domain of human TSG101 [1]. This interaction is essential for HIV-1 budding and egress from infected cells [2]. KRL74 was developed through optimization of a parent cyclic peptide identified from a SICLOPPS screen, representing a mature tool compound for studying host-virus interface biology [3].

KRL74 and the Pitfalls of Generic Substitution: Why Not All p6/UEV Inhibitors Are Interchangeable


Substituting KRL74 with another p6/UEV inhibitor or a TSG101-binding molecule is not scientifically sound due to divergent mechanisms of action and potency profiles. KRL74 specifically inhibits the p6-UEV protein-protein interface [1], whereas compounds like tenatoprazole and esomeprazole target TSG101's ubiquitin-binding function without disrupting PTAP recognition [2]. These mechanistic differences translate into quantitatively distinct cellular activities (e.g., IC50 ~2 μM for KRL74 in VLP budding assays [1] versus EC50 ~50 μM for tenatoprazole [3]), rendering them unsuitable substitutes. Furthermore, peptide inhibitors within the same class, such as CP11 and XY3-3, exhibit different affinity profiles and cellular activities, necessitating compound-specific selection based on experimental requirements.

KRL74 Quantitative Differentiation Guide: Head-to-Head Performance vs. Comparator Inhibitors


KRL74 vs. Parent CP11: Enhanced Biochemical Potency from Alanine Scanning Optimization

KRL74 is a direct, optimized derivative of the first-in-class cyclic peptide inhibitor CP11 [1]. Through alanine scanning and non-natural amino acid substitution of the parent CP11 sequence (cyclo-SGWIYWNV), KRL74 was developed and demonstrates improved biochemical potency against the p6/UEV interaction. This represents a clear, documented improvement over the parent compound within the same chemical series [1].

HIV-1 budding Protein-protein interaction inhibitors Cyclic peptide optimization

KRL74 vs. Tenatoprazole: Superior Cellular Potency in HIV-1 VLP Budding Inhibition

KRL74 is significantly more potent than the prazole-based TSG101 binder tenatoprazole in inhibiting HIV-1 virus-like particle (VLP) budding from human cells. While both compounds target TSG101, they operate via distinct binding mechanisms [1][2].

Antiviral drug discovery HIV-1 budding inhibitors ESCRT pathway

KRL74 vs. XY3-3: Comparative p6/UEV Binding Affinity

KRL74 and XY3-3 are both cyclic peptide inhibitors of the p6/UEV interaction, but they exhibit different binding affinities for the UEV domain. This difference may influence their suitability for specific assay conditions or experimental systems [1][2].

Protein-protein interaction Binding affinity Cyclic peptide inhibitors

KRL74 Demonstrates Cell Permeability in HIV-1 VLP Budding Assay

Unlike the parent CP11 peptide, which required conjugation to a cell-penetrating Tat peptide for cellular activity [1], KRL74 is intrinsically cell permeable and active in a cellular virus-like particle budding assay [2]. This intrinsic property simplifies experimental use.

Cell permeability Peptide drug delivery HIV-1 budding

KRL74 Application Scenarios: Where Quantitative Differentiation Drives Experimental Selection


HIV-1 Budding Mechanism Studies

KRL74 is the optimized tool compound for dissecting the molecular mechanisms of HIV-1 budding. Its ~25-fold superior potency compared to tenatoprazole in cellular VLP budding assays [1] makes it the preferred choice for experiments requiring robust, concentration-dependent inhibition of viral egress. The compound's intrinsic cell permeability [2] further simplifies cellular assays, allowing direct addition to culture media without the need for delivery vehicles.

Host-Virus Protein-Protein Interaction (PPI) Inhibitor Development

As a well-characterized inhibitor of the p6/UEV PPI, KRL74 serves as a benchmark for developing and validating new assays for this interaction. Its defined binding affinity (Kd = 11.9 μM) [1] and biochemical potency (IC50 = 6.17 μM) [1] provide a reliable reference point for screening novel inhibitors or optimizing assay conditions. Researchers can use KRL74 as a positive control in biochemical and biophysical assays to ensure assay fidelity.

ESCRT Pathway Functional Analysis

KRL74 is a valuable tool for studying the broader ESCRT pathway. Unlike prazole-based inhibitors like tenatoprazole that broadly target TSG101's ubiquitin-binding function [3], KRL74 specifically disrupts the PTAP-UEV interaction [2]. This specificity allows researchers to differentiate between the roles of ubiquitin-binding and PTAP-binding in ESCRT-dependent processes, enabling more precise mechanistic studies.

Cyclic Peptide Lead Optimization Studies

KRL74 represents a successful case study in the optimization of a cyclic peptide inhibitor from a SICLOPPS library hit [2]. It can be used as a benchmark for evaluating the success of new peptide optimization strategies, including alanine scanning and non-natural amino acid substitution. Researchers developing novel cyclic peptide therapeutics can use KRL74 as a comparative standard for potency and cell permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRL74

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.